molecular formula C14H9N3 B3050409 2-(1H-benzimidazol-1-yl)benzonitrile CAS No. 25699-93-8

2-(1H-benzimidazol-1-yl)benzonitrile

Cat. No.: B3050409
CAS No.: 25699-93-8
M. Wt: 219.24 g/mol
InChI Key: OENXQLAWUPRDQB-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-1-yl)benzonitrile is an organic compound that features a benzimidazole moiety linked to a benzonitrile group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The benzimidazole ring is a well-known pharmacophore, contributing to the biological activity of many compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzimidazol-1-yl)benzonitrile typically involves the condensation of benzimidazole with a benzonitrile derivative. One common method is the reaction of benzimidazole with 2-(bromomethyl)benzonitrile in the presence of a base such as potassium carbonate in acetonitrile, followed by hydrolysis . This reaction proceeds through a nucleophilic substitution mechanism, where the benzimidazole nitrogen attacks the bromomethyl group, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-benzimidazol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole nitrogen can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Benzimidazole N-oxides.

    Reduction: 2-(1H-benzimidazol-1-yl)benzylamine.

    Substitution: Various N-substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)benzonitrile is primarily attributed to the benzimidazole ring. This moiety can interact with various biological targets, including enzymes and receptors. For example, it can bind to DNA grooves, leading to DNA cleavage and cytotoxic effects . Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its biological activity and specificity .

Comparison with Similar Compounds

  • 2-(1H-benzimidazol-1-yl)methylbenzoic acid
  • 2-(1H-benzimidazol-1-yl)methylbenzonitrile
  • Bis(pentafluorophenyl)-{1,10-[1,2-phenylenebis(methylene)]bis(1H-benzimidazole)}-digold(I) acetone solvate

Uniqueness: 2-(1H-benzimidazol-1-yl)benzonitrile is unique due to its specific combination of the benzimidazole and benzonitrile groups, which confer distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

2-(benzimidazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENXQLAWUPRDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416155
Record name SBB025753
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25699-93-8
Record name SBB025753
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzimidazole (2.00 grams, 16.9 mmol) was dissolved in 30 mL of anhydrous dimethylformamide. To this was added sodium hydride (0.68 grams 60%, 16.9 mmol). This was stirred at ambient temperature for 30 min. before addition of 1.80 mL (16.9 mmol) of 2-fluorobenzonitrile. The reaction was stirred at 50° C. for 18 hours after which time the mixture was cooled in an ice-water bath and diluted with 100 mL of water. The product was extracted with ethyl acetate. The organic layer was washed with water, dried over sodium sulfate and evaporated in vacuo giving the title compound. Mass spectral and NMR data agree with the structure. Also synthesized analogously was the 5,6-dimethyl benzimidazole analog.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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